1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound belonging to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with a triazine ring
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethylamine, 3,4,9-trimethylpurine, and propylamine.
Formation of Intermediate: The initial step involves the reaction of 2-methoxyethylamine with 3,4,9-trimethylpurine under controlled conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with propylamine in the presence of a suitable catalyst to form the desired triazine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the purine or triazine rings are replaced with other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.
Cycloaddition: The triazine ring can participate in cycloaddition reactions with dienophiles, leading to the formation of new heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Chemical Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a biochemical tool.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.
DNA/RNA Binding: The compound can bind to nucleic acids, affecting processes such as transcription and replication.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be compared with other similar compounds, such as:
1,3,5-Triazine Derivatives: These compounds share the triazine ring structure but differ in their substituents and overall molecular architecture.
Purine Derivatives: Compounds like caffeine and theobromine have similar purine ring structures but lack the fused triazine ring.
Other Purine-Triazine Hybrids: Similar hybrid compounds may exist with variations in the substituents on the purine and triazine rings, leading to differences in their chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-6-7-20-14(23)12-13(19(4)16(20)24)17-15-21(8-9-25-5)18-10(2)11(3)22(12)15/h11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCTXONYNQNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(C(=NN3CCOC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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